methyl 4-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate
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Description
Methyl 4-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.5g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
The structural complexity of this compound, particularly the presence of a thieno[2,3-d]pyrimidin ring system, indicates potential activity against cancer cells . Research into indole derivatives, which share some structural similarities, has shown promise in treating various types of cancer . This compound could be investigated for its cytotoxic properties and its ability to interact with cancer cell lines.
Microbial Infection Treatment
Compounds with sulfanyl groups and heterocyclic components have been studied for their antimicrobial properties . This compound could be applied in the development of new antibiotics or antifungal agents, especially given the increasing resistance to existing treatments.
Neurological Disorder Management
The diazatricyclo moiety within the compound’s structure is reminiscent of molecules that interact with neurological pathways . It could be explored for therapeutic applications in neurodegenerative diseases or as a modulator of neurotransmitter systems.
Drug Delivery Systems
The compound’s ability to form stable crystalline structures could be utilized in drug delivery systems . Its potential for controlled release and targeted delivery might be explored, particularly for treatments requiring precise dosing.
Molecular Sensing and Imaging
Due to its unique chemical structure, this compound could be used in the development of molecular sensors or imaging agents . It might have properties that allow it to bind selectively to certain biomarkers or cellular structures, aiding in diagnosis or research.
Synthetic Chemistry Methodology
As a building block, this compound could contribute to the synthesis of complex organic molecules . Its reactivity and the presence of multiple functional groups make it a candidate for use in novel synthetic routes or catalysis studies.
Pharmacological Studies
Given the diverse biological activities of compounds with similar structures, such as anti-inflammatory, antiviral, and anticancer effects , this compound could be a valuable addition to pharmacological research, leading to the development of new drugs.
Material Science
The structural integrity and thermal stability suggested by the compound’s molecular framework could be advantageous in material science . It could be incorporated into polymers or coatings that require durability under extreme conditions.
properties
IUPAC Name |
methyl 4-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-21-17(22)15-13-4-3-5-14(13)26-16(15)20-19(21)25-10-11-6-8-12(9-7-11)18(23)24-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPCAQEOAXCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)OC)SC4=C2CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.